molecular formula C15H20ClNO4S B13618264 Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate

Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate

Cat. No.: B13618264
M. Wt: 345.8 g/mol
InChI Key: BXJSXUJFJANSQS-UHFFFAOYSA-N
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Description

Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H20ClNO4S and a molecular weight of 345.84 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzyl group, a chlorosulfonyl group, and a carboxylate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with 2-chloroethylsulfonyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H20ClNO4S

Molecular Weight

345.8 g/mol

IUPAC Name

benzyl 4-(2-chlorosulfonylethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H20ClNO4S/c16-22(19,20)11-8-13-6-9-17(10-7-13)15(18)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2

InChI Key

BXJSXUJFJANSQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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